![molecular formula C17H14ClNO4S B2701991 1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-2,3-dihydroindole-3-carboxylic acid CAS No. 1390845-49-4](/img/structure/B2701991.png)
1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-2,3-dihydroindole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-2,3-dihydroindole-3-carboxylic acid” is a complex organic molecule. It contains an indole group, which is a common structure in many natural products and pharmaceuticals. The compound also has a sulfonyl group attached to the indole, and a 4-chlorophenyl group attached via an ethenyl linkage .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the indole ring, the introduction of the sulfonyl group, and the attachment of the 4-chlorophenyl group via an ethenyl linkage. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The indole ring system is aromatic, and the sulfonyl group is a good leaving group in certain reactions. The ethenyl linkage provides a site for potential reactions, and the 4-chlorophenyl group could participate in electrophilic aromatic substitution reactions .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The indole ring might undergo electrophilic aromatic substitution. The sulfonyl group could be replaced by a nucleophile in a substitution reaction. The ethenyl linkage could participate in addition reactions, and the chlorine atom on the phenyl ring could be replaced in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. It’s likely to be a solid at room temperature, and its solubility would depend on the specific conditions .科学的研究の応用
Protective Group Applications in Organic Synthesis
The use of phenylsulfonylvinyl groups as protective entities for NH groups in a series of imides, azinones, and cyclic sulfonamides has been explored. These groups offer excellent yields and selectivity, with the stereochemistry of the double bond being controllable under various conditions. Their stability under both acidic and basic conditions makes them valuable for subsequent synthetic manipulations (Petit et al., 2014).
Advances in Synthetic Organic Chemistry
A copper-catalyzed decarboxylative disulfonylation process has been developed, facilitating the access to (E)-1,2-disulfonylethenes, which are crucial intermediates in synthetic organic chemistry. This method demonstrates good functional group tolerance and excellent stereoselectivity, underscoring the compound's significance in complex organic synthesis (Fu et al., 2018).
Development of Aliphatic Sulfonyl Fluorides
The CuO-promoted hydrocarboxylation of ethenesulfonyl fluoride (ESF) using carboxylic acids under mild conditions has been explored. This reaction pathway yields compounds with both ester and aliphatic sulfonyl fluoride moieties, showcasing potential applications in medicinal chemistry and chemical biology (Zhang et al., 2021).
Cancer Detection via Optical Imaging
A novel water-soluble near-infrared dye has been synthesized for potential use in optical imaging for cancer detection. The dye shows improved quantum yield and stability, making it suitable for bioconjugation and subsequent application in developing molecular beacons for targeting cancerous tissues (Pham, Medarova, & Moore, 2005).
Chemiluminescence for Biological Applications
The synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes and their base-induced chemiluminescence have been studied. These compounds, upon decomposition, emit light at specific wavelengths, opening pathways for their use in biological imaging and analytical applications (Watanabe et al., 2010).
特性
IUPAC Name |
1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-2,3-dihydroindole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO4S/c18-13-7-5-12(6-8-13)9-10-24(22,23)19-11-15(17(20)21)14-3-1-2-4-16(14)19/h1-10,15H,11H2,(H,20,21)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEIYXFIKPSXPON-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2N1S(=O)(=O)C=CC3=CC=C(C=C3)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C2=CC=CC=C2N1S(=O)(=O)/C=C/C3=CC=C(C=C3)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[6-(Oxan-4-yl)pyrimidin-4-yl]-(4-phenylpiperazin-1-yl)methanone](/img/structure/B2701908.png)
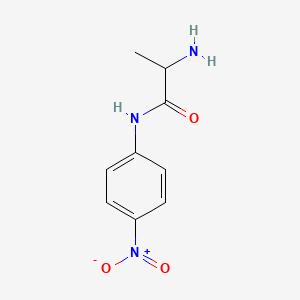
![rac-(3R,3aR,6aS)-3-methoxy-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione](/img/structure/B2701910.png)
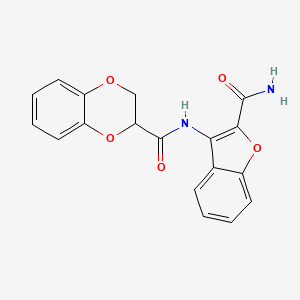
![tert-Butyl (3-oxo-7-oxaspiro[3.5]nonan-1-yl)carbamate](/img/structure/B2701916.png)
![6-Benzyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2701917.png)
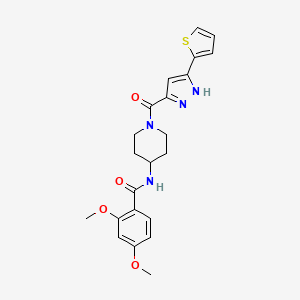
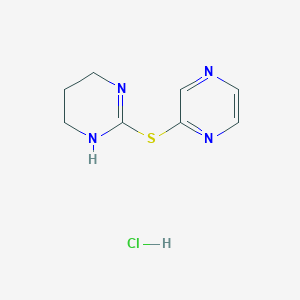
![N-[3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2701921.png)
![5-(benzo[d]thiazol-2-yl)-N-(1,3-dioxoisoindolin-4-yl)thiophene-2-carboxamide](/img/structure/B2701924.png)
![2-(4-fluorophenyl)-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2701925.png)

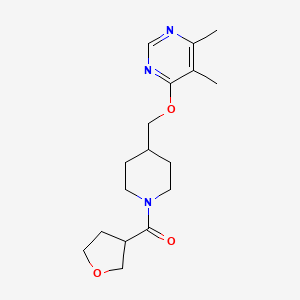
![4-[4-(benzyloxy)phenyl]-6-(3-methylbutyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2701931.png)